2-(Chloromethyl)-6-methylquinoline
Overview
Description
“2-(Chloromethyl)-6-methylquinoline” is a chemical compound that belongs to the class of quinolines . Quinolines are a group of organic compounds with a two-ring structure, which includes a benzene ring fused to a pyridine at two adjacent carbon atoms . They are known for their wide range of biological properties .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . One common method involves the reaction of carbonyl compounds with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, the S_N2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate has been reported, which provides insights into the reactivity of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, melting point analysis can be used to identify the compound based on its stable physical property .Scientific Research Applications
Antimicrobial Activity
2-(Chloromethyl)-6-methylquinoline and its derivatives have shown promising results in antimicrobial studies. Kumar et al. (2011) synthesized secondary and tertiary amines containing 2-chloro-6-methylquinoline, demonstrating significant antifungal and antibacterial activities against various strains including Aspergillus niger, Escherichia coli, and Staphylococcus aureus (Kumar, Bawa, Kaushik, & Panda, 2011). Similarly, Bawa et al. (2009) reported the synthesis of 2-chloro-6-methylquinoline hydrazone derivatives, which exhibited significant antibacterial activity against various bacterial strains (Bawa, Kumar, Drabu, & Kumar, 2009).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds involving this compound. Xie and Li (2014) developed a microwave-assisted halogenation method for 2-methylquinolines, including the synthesis of 2-(chloromethyl)quinolines (Xie & Li, 2014). Additionally, Kóródi (1991) explored the side-chain chlorination of methylquinolines, providing insights into the chlorination process and its derivatives (Kóródi, 1991).
Potential in Cancer Research
There is interest in the potential of this compound derivatives in cancer research. Li et al. (2010) described the synthesis of 2-chloromethyl-4(3H)-quinazolinones, which were used as intermediates in developing novel anticancer agents (Li et al., 2010). Additionally, Somvanshi et al. (2008) synthesized and evaluated 2,4-dichloro-6-methylquinoline for its cytotoxic and apoptotic activity on human oral carcinoma cells, suggesting its potential as an anticancer agent (Somvanshi et al., 2008).
Safety and Hazards
Future Directions
The future directions in the research of “2-(Chloromethyl)-6-methylquinoline” could involve the development of novel catalytic methods for S_N-transformations . Additionally, the use of micellar reaction media for performing a large array of organic chemistries using water as the bulk solvent has been suggested .
Properties
IUPAC Name |
2-(chloromethyl)-6-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLGYHQUXRUXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563621 | |
Record name | 2-(Chloromethyl)-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22989-38-4 | |
Record name | 2-(Chloromethyl)-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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